molecular formula C7H9BrN2O B164931 2-Bromo-6-methoxy-4-methylpyridin-3-amine CAS No. 135795-51-6

2-Bromo-6-methoxy-4-methylpyridin-3-amine

Cat. No. B164931
M. Wt: 217.06 g/mol
InChI Key: VNJPRLODJVTPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O . It is a bromopyridine derivative .


Molecular Structure Analysis

The molecular weight of 2-Bromo-6-methoxy-4-methylpyridin-3-amine is 217.06 g/mol . The InChI code for this compound is 1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 .

Scientific Research Applications

Chemical Transformations and Synthesis

The compound 2-Bromo-6-methoxy-4-methylpyridin-3-amine is pivotal in various chemical transformations. For instance, the reactions of heterocyclic halogeno compounds, including derivatives of 2-halogenopyridines, with nucleophiles have been extensively studied. These reactions often involve aminations leading to 2-amino compounds and can include unusual reactions like meta-rearrangement and ring transformations. These transformations are crucial for the synthesis of various pyrimidines and pyridine derivatives, which are important in the development of pharmaceuticals and other chemical entities (Hertog et al., 2010).

Mechanistic Insights and Reaction Pathways

The compound is also used in studies aimed at understanding the mechanistic aspects of chemical reactions. For instance, aminations of bromo-derivatives of pyridines have been investigated to understand the mechanism of the reactions, particularly when involving intermediates like pyridynes. These studies provide valuable insights into reaction pathways and the influence of various substituents on the outcomes of the reactions (Pieterse & Hertog, 2010).

Derivatives and Complex Molecule Synthesis

The synthesis of complex molecules often requires intermediate compounds, and 2-Bromo-6-methoxy-4-methylpyridin-3-amine serves as an intermediate in many such syntheses. For example, it has been used in the synthesis of dopamine and serotonin receptors antagonists, demonstrating its significance in the synthesis of biologically active compounds (Hirokawa et al., 2000).

properties

IUPAC Name

2-bromo-6-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJPRLODJVTPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601484
Record name 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-methylpyridin-3-amine

CAS RN

135795-51-6
Record name 2-Bromo-6-methoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (4.8 g) was added in one portion to a mixture of 5-amino-2-methoxy-4-methylpyridine (3.9 g) in acetic acid (25 ml) and sodium acetate (4.0 g). The resulting mixture was stirred for 20 min. and then added to a solution of sodium hydroxide (15 g) in water (200 ml). The product was extracted with chloroform, dried (anhydrous magnesium sulfate), concentrated, and purified on a silica gel column (methylene chloride/ethyl acetate, 19:1→4:1) to give 4.5 g of the title compound, suitable for use in the next reaction.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.